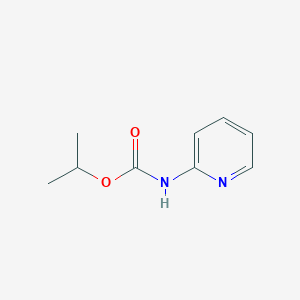

Propan-2-yl pyridin-2-ylcarbamate

Description

Properties

CAS No. |

31020-32-3 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

propan-2-yl N-pyridin-2-ylcarbamate |

InChI |

InChI=1S/C9H12N2O2/c1-7(2)13-9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |

InChI Key |

FPRYAYYONDOGNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl (6-Iodopyridin-2-yl)carbamate

- Molecular Formula : C10H13IN2O2

- Molecular Weight : 320.13 g/mol

- Key Features :

- A pyridin-2-ylcarbamate with a tert-butyl group instead of propan-2-yl.

- Substituted with an iodine atom at the 6-position of the pyridine ring.

- Comparison: The tert-butyl group enhances steric bulk and lipophilicity compared to the isopropyl group in Propan-2-yl pyridin-2-ylcarbamate.

(1R,3S)-3-{3-[(Pyridin-2-yl)amino]-1H-pyrazol-5-yl}cyclopentyl Propan-2-ylcarbamate

- Molecular Formula : C17H23N5O2

- Molecular Weight : 329.40 g/mol

- Key Features :

- Contains a cyclopentyl backbone linked to a pyrazolyl group and a pyridin-2-ylcarbamate.

- Stereospecific (1R,3S) configuration.

- The stereochemistry may confer selectivity in biological systems, unlike the simpler achiral this compound .

N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide

- Molecular Formula : C13H20N2O3

- Molecular Weight : 252.31 g/mol

- Key Features :

- Pyridin-2-yl group substituted with a pivalamide (tert-butyl amide) and dihydroxymethyl group.

- Comparison :

tert-Butyl ((S)-1-Oxo-3-((S)-2-Oxopyrrolidin-3-yl)propan-2-yl)carbamate Derivatives (24c, 24d, 24e)

- General Features :

- Thiazolyl and pyrrolidinyl substituents.

- Examples:

- 24c : 5-(p-Tolyl)thiazol-2-yl substituent.

- 24d : 5-(4-Methoxyphenyl)thiazol-2-yl substituent.

- Pyrrolidinone moieties add conformational rigidity and hydrogen-bonding capacity, absent in this compound .

Propan-2-yl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate

- Molecular Formula: C7H18NO3P

- Molecular Weight : 195.19 g/mol

- Key Features :

- Phosphonamidoate functional group with a propan-2-yl ester.

- Comparison :

Key Research Implications

- Structural Modifications : Substituting the carbamate’s alkyl group (e.g., isopropyl vs. tert-butyl) impacts lipophilicity and metabolic stability.

- Electronic Effects : Halogenation (e.g., iodine in ) or hydroxylation (e.g., dihydroxymethyl in ) alters solubility and reactivity.

- Biological Relevance : Thiazole and pyrazole derivatives (e.g., ) suggest expanded applications in medicinal chemistry due to heterocyclic diversity.

Q & A

Q. What are the standard synthetic routes for Propan-2-yl pyridin-2-ylcarbamate?

The synthesis typically involves reacting pyridin-2-ylcarbamate derivatives with isopropylating agents. For instance, a common method employs isopropyl chloroformate reacting with 2-aminopyridine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane. Temperature control (0–5°C) minimizes side reactions, and purification via column chromatography ensures high purity .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and carbamate linkage.

- FT-IR spectroscopy for identifying carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Thermal analysis (DSC/TGA) to assess stability and decomposition profiles under controlled conditions .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers in a dry, ventilated area away from ignition sources.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Temperature gradients : Start at low temperatures (0°C) to control exothermic reactions, then gradually warm to room temperature.

- In-line monitoring : Employ HPLC or TLC to track reaction progress and optimize quenching timing .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound derivatives?

- Dose-response assays : Conduct parallel studies across multiple cell lines to identify cell-type-specific effects.

- Molecular docking : Compare binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina.

- Meta-analysis : Statistically evaluate published data to distinguish outliers or methodological biases .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Scaffold modification : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at the 4-position).

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to determine binding modes.

- In vitro assays : Test analogs against target enzymes (e.g., acetylcholinesterase) with kinetic analysis (Km/Vmax) .

Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving disorder in the isopropyl group.

- Twinned data handling : Apply the Hooft parameter or FLACK test for non-merohedral twinning.

- High-resolution data : Collect at synchrotron facilities (λ = 0.7–1.0 Å) to enhance anomalous scattering .

Q. How to assess the environmental impact of this compound in laboratory waste streams?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201).

- Waste treatment : Implement activated carbon filtration or ozonation to neutralize residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.